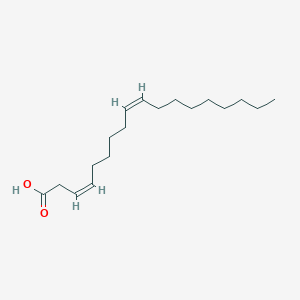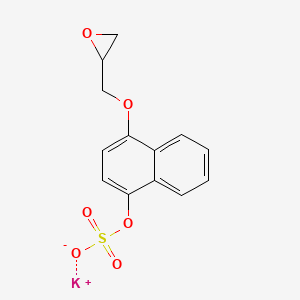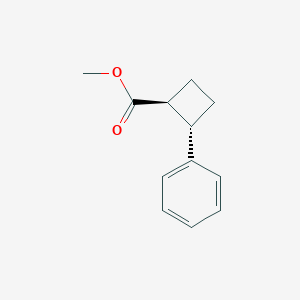
Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways . The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate include:
- (1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol
- (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol
- (1R,2S,5R)-(-)-menthol
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a cyclobutane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
methyl (1S,2S)-2-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
HYKSBYAKIAMERH-MNOVXSKESA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC[C@@H]1C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1CCC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


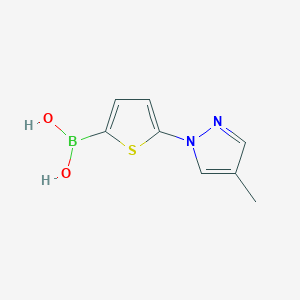
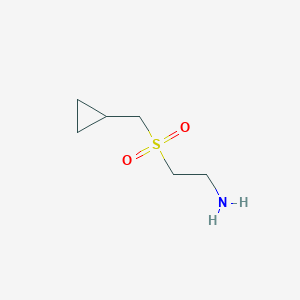
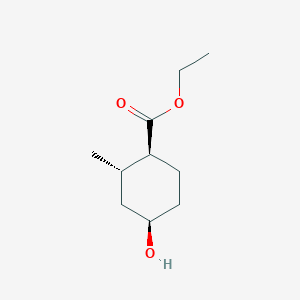
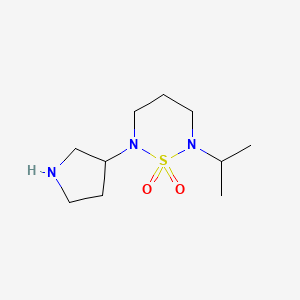
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)


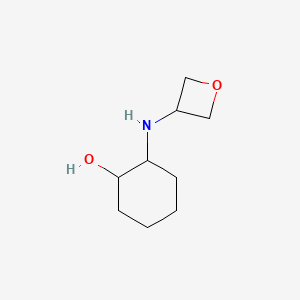
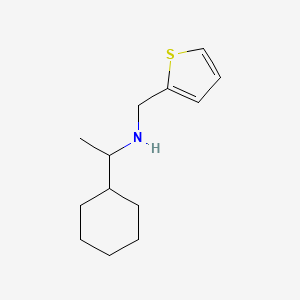
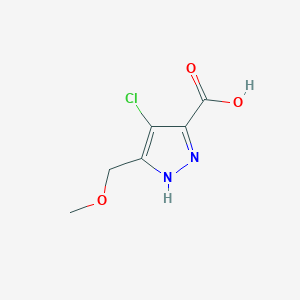
![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
